molecular formula C11H10O6 B14471016 3,3'-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione) CAS No. 65838-00-8

3,3'-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione)

Cat. No.: B14471016
CAS No.: 65838-00-8
M. Wt: 238.19 g/mol
InChI Key: YQOCEZJDYYSSTL-UHFFFAOYSA-N
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Description

3,3’-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione) is a chemical compound that belongs to the class of dioxolanes. Dioxolanes are cyclic acetals derived from carbonyl compounds and diols. This particular compound features a propene bridge connecting two oxolane-2,5-dione rings, making it a unique structure in organic chemistry.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones or related cleavage products, while reduction typically results in the formation of alcohols .

Mechanism of Action

The mechanism of action of 3,3’-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione) involves its ability to form stable cyclic structures, which can interact with various molecular targets. The compound’s reactivity with nucleophiles and electrophiles allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(Prop-1-ene-1,3-diyl)di(oxolane-2,5-dione) is unique due to its propene bridge connecting two oxolane-2,5-dione rings. This structure imparts distinct chemical properties and reactivity compared to other dioxolanes and dioxanes .

Properties

CAS No.

65838-00-8

Molecular Formula

C11H10O6

Molecular Weight

238.19 g/mol

IUPAC Name

3-[3-(2,5-dioxooxolan-3-yl)prop-2-enyl]oxolane-2,5-dione

InChI

InChI=1S/C11H10O6/c12-8-4-6(10(14)16-8)2-1-3-7-5-9(13)17-11(7)15/h1-2,6-7H,3-5H2

InChI Key

YQOCEZJDYYSSTL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)OC1=O)CC=CC2CC(=O)OC2=O

Origin of Product

United States

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